molecular formula C15H26N2O3S B6797776 N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide

N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide

Cat. No.: B6797776
M. Wt: 314.4 g/mol
InChI Key: IHZLDSAILMGLJL-UHFFFAOYSA-N
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Description

N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide: is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a cyclohexenylmethyl group, and a methylsulfonylmethyl group

Properties

IUPAC Name

N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c1-21(19,20)12-14-8-5-9-17(11-14)15(18)16-10-13-6-3-2-4-7-13/h6,14H,2-5,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZLDSAILMGLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCN(C1)C(=O)NCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Step 1: The piperidine ring is functionalized with a carboxamide group through an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and coupling agents (e.g., 1-hydroxybenzotriazole).

    Step 2: The cyclohexenylmethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with a cyclohexenylmethyl halide under basic conditions.

    Step 3: The methylsulfonylmethyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenylmethyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for hydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) for reducing the carboxamide group.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the sulfonyl group.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives of the cyclohexenylmethyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as a ligand, it may bind to a receptor and modulate its activity. The pathways involved could include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide: Similar structure but with a saturated cyclohexyl group instead of a cyclohexenyl group.

    N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxylate: An ester derivative instead of a carboxamide.

Uniqueness

  • The presence of the cyclohexenylmethyl group provides unique steric and electronic properties that can influence the compound’s reactivity and binding affinity.
  • The combination of functional groups (carboxamide, cyclohexenylmethyl, and methylsulfonylmethyl) offers a versatile scaffold for further chemical modifications.

This compound’s unique structure and functional groups make it a valuable candidate for various scientific and industrial applications.

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